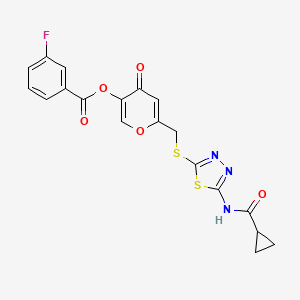

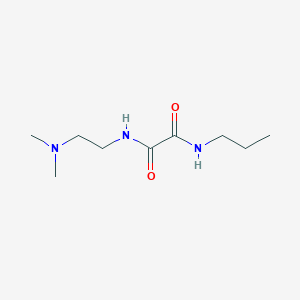

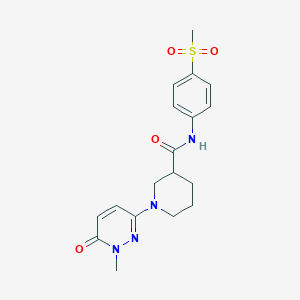

![molecular formula C16H13NO5 B3014161 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid CAS No. 618408-31-4](/img/structure/B3014161.png)

4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and has a molecular formula of C12H6O4 .

Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound is a part of, have been synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For a similar compound, the calculated structure was found to be in agreement with the X-ray data .Chemical Reactions Analysis

The chemical reactions involving this compound seem to be diverse. The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . Reduction of the azomethine in a mixture of DMF and ethanol gave the diamine system with a double fluorophore .Scientific Research Applications

Chemosensor Systems

This compound is part of the benzo-[de]isoquinoline-1,3-dione series, which has been explored for its chemosensor capabilities. New derivatives containing an amino group have been synthesized, leading to the development of compounds with high selectivity in the determination of anions .

Synthetic Methods Development

The compound is used in the development of synthetic methods employing acryloyl benzamides as key substrates. This research aims to create simple, mild, green, and efficient synthetic methods for isoquinoline-1,3-diones .

Fluorescent Chemosensors

Derivatives of benzo[de]isoquinoline-1,3-dione have been used to create fluorescent chemosensors. These sensors are designed to detect various cations and anions, utilizing the photoinduced electron transfer (PET) effect .

Ionochromic Sensors

The compound’s derivatives have potential as ionochromic sensors. These sensors can detect ions through changes in color, which is particularly useful in environmental monitoring and diagnostics .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives are investigated for their potential as non-N-methyl-D-aspartate (NMDA) receptor antagonists. This application is significant in the study of neuroprotective agents .

Regiocontrolled Synthesis

The compound is involved in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are crucial for functional molecules used in various everyday applications .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit high chemosensor selectivity in the determination of anions .

Mode of Action

It’s worth noting that similar compounds operate via the pet (photoinduced electron transfer) effect . This mechanism involves the transfer of an electron from a donor molecule to an acceptor molecule when exposed to light, leading to changes in the properties of the system .

Biochemical Pathways

Similar compounds have been synthesized for use in chemosensor systems, suggesting they may interact with biochemical pathways related to sensory processes .

Pharmacokinetics

Similar compounds have been designed and synthesized to increase solubility and crystallinity, which could potentially enhance their bioavailability .

Result of Action

Similar compounds have been reported to exhibit high chemosensor selectivity, suggesting they may cause changes in sensory processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light can induce the PET effect, which is a key mechanism of action for similar compounds . Additionally, the solubility and crystallinity of similar compounds can be enhanced by certain chemical modifications, which could potentially be influenced by environmental conditions .

properties

IUPAC Name |

4-(6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-12-7-6-11-14-9(12)3-1-4-10(14)15(21)17(16(11)22)8-2-5-13(19)20/h1,3-4,6-7,18H,2,5,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTBRVKQTALHQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)

![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)